vinyl benzoate CAS number and IUPAC nomenclature
vinyl benzoate CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl benzoate, with the IUPAC name ethenyl benzoate and CAS number 769-78-8, is a significant monomer in polymer science and a versatile reagent in organic synthesis.[1][2][3][4] This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via palladium-catalyzed transesterification, and a summary of its primary applications. The information is tailored for professionals in research and development, offering the detailed data necessary for laboratory and industrial applications.
Chemical Identity and Properties
Vinyl benzoate is the ester of benzoic acid and vinyl alcohol. Its chemical structure consists of a benzene ring attached to a carboxyl group, which is in turn esterified with a vinyl group.
Nomenclature and Identifiers
| Identifier | Value |
| CAS Number | 769-78-8[2][3][4] |
| IUPAC Name | ethenyl benzoate[1][4] |
| Synonyms | Benzoic acid, ethenyl ester; Benzoic acid, vinyl ester[1][3] |
| Molecular Formula | C₉H₈O₂[1][2][3] |
| InChI Key | KOZCZZVUFDCZGG-UHFFFAOYSA-N[1] |
| SMILES | C=COC(=O)C1=CC=CC=C1[1] |
Physical and Chemical Properties
A compilation of key physical and chemical properties of vinyl benzoate is presented below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value |
| Molecular Weight | 148.16 g/mol [3][4] |
| Appearance | Colorless liquid |
| Boiling Point | 203 °C (760 mmHg); 95-96 °C (20 mmHg) |
| Melting Point | -39 °C |
| Density | 1.07 g/cm³ at 20 °C |
| Solubility | Insoluble in water; Soluble in most organic solvents |
| Refractive Index (n²⁰/D) | 1.529 |
Synthesis of Vinyl Benzoate
The most common and environmentally friendly method for synthesizing vinyl benzoate is through the transesterification of vinyl acetate with benzoic acid, catalyzed by a palladium on carbon (Pd/C) catalyst. This method avoids the use of more toxic mercury-based catalysts.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of vinyl benzoate via Pd/C-catalyzed transesterification.
Detailed Experimental Protocol
This protocol details the synthesis of vinyl benzoate using a palladium on carbon (Pd/C) catalyst.
Materials:
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Benzoic acid
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Vinyl acetate
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Palladium on carbon (5 wt% Pd)
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Filtration apparatus (e.g., Büchner funnel and filter paper)
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Distillation apparatus
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid, a molar excess of vinyl acetate (e.g., a 1:10 molar ratio of benzoic acid to vinyl acetate), and the Pd/C catalyst (approximately 1-2 mol% relative to benzoic acid).
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Reaction: The reaction mixture is heated to reflux (approximately 72 °C, the boiling point of vinyl acetate) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 8-12 hours.
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Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid Pd/C catalyst is removed by filtration. The catalyst can be washed with a small amount of fresh vinyl acetate or another suitable solvent to recover any adsorbed product. The recovered catalyst can potentially be reused.
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Removal of Excess Reactant and Byproduct: The filtrate, containing the product vinyl benzoate, unreacted vinyl acetate, and the acetic acid byproduct, is transferred to a distillation apparatus. Excess vinyl acetate and the acetic acid are removed by distillation.
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Purification: The crude vinyl benzoate is then purified by vacuum distillation to yield the final product. The purity of the collected fractions should be assessed by GC or NMR spectroscopy.
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Drying and Storage: The purified vinyl benzoate is dried over anhydrous sodium sulfate, filtered, and stored in a cool, dark place, often with a polymerization inhibitor such as hydroquinone or its monomethyl ether (MEHQ).
Applications
Vinyl benzoate is a valuable monomer and chemical intermediate with applications primarily in polymer chemistry.
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Polymer Synthesis: It can be polymerized to form polyvinyl benzoate, a polymer with good thermal stability and optical properties. It is also used as a comonomer with other vinyl monomers to modify the properties of the resulting copolymers.
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Coatings and Adhesives: Polymers and copolymers of vinyl benzoate are used in the formulation of coatings and adhesives due to their excellent adhesion and film-forming properties.
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Plasticizers: Vinyl benzoate can be used in some polymer formulations as a reactive plasticizer.
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Organic Synthesis: The vinyl group in vinyl benzoate can participate in various organic reactions, making it a useful building block for the synthesis of more complex molecules.
Safety and Handling
Vinyl benzoate is a combustible liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system. Always work in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).
